Glyburide (potassium salt)

Descripción

Historical Development and Classification

Glyburide, the parent molecule of glyburide (potassium salt), was first synthesized in 1969 as a second-generation sulfonylurea antidiabetic agent. It gained FDA approval in 1984 and became a cornerstone in type 2 diabetes management due to its high potency—200-fold greater than first-generation sulfonylureas like tolbutamide. The potassium salt form was later developed to enhance solubility and stability for research applications, particularly in studies involving ATP-sensitive potassium (KATP) channels.

As a second-generation sulfonylurea, glyburide (potassium salt) retains the class’s hallmark mechanism of action: binding to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells to inhibit KATP channels. Its classification underscores its role as a research tool for studying insulin secretion, ion channel modulation, and metabolic pathways.

Nomenclature and Chemical Identity

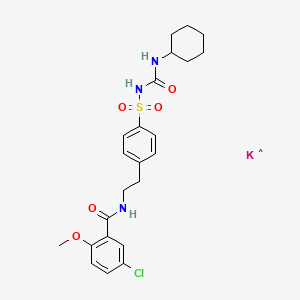

Glyburide (potassium salt) is systematically named 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide potassium salt . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 52169-36-5 |

| Molecular Formula | C₂₃H₂₇ClKN₃O₅S |

| Molecular Weight | 532.09 g/mol |

| Parent Compound (CID) | 3488 (Glyburide) |

The structure features a benzamide core substituted with chlorine and methoxy groups, a sulfonylurea bridge, and a cyclohexyl moiety (Figure 1). The potassium ion replaces a hydrogen atom in the sulfonylurea group, enhancing ionic solubility.

Relationship to Parent Compound (Glyburide)

Glyburide (potassium salt) shares its core structure and pharmacological activity with glyburide but differs in physicochemical properties due to the potassium counterion. Key comparisons include:

| Attribute | Glyburide | Glyburide (Potassium Salt) |

|---|---|---|

| Molecular Formula | C₂₃H₂₈ClN₃O₅S | C₂₃H₂₇ClKN₃O₅S |

| Solubility | Low water solubility | Improved solubility in polar solvents |

| Primary Use | Therapeutic agent | Research applications |

The potassium salt retains glyburide’s ability to inhibit SUR1-linked KATP channels (IC₅₀ = 4.3 nM). In research, it is preferred for in vitro studies due to enhanced dissolution in aqueous buffers, facilitating experiments on insulin secretion and ion channel dynamics.

Propiedades

InChI |

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVNANLGKVVVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClKN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52169-36-5 | |

| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Solvent Selection and Dilution Protocols

Stock solutions are typically prepared in organic solvents to maximize stability. For example:

Table 1: Stock Solution Preparation Guidelines

Large-Scale Formulation

For in vivo studies, glyburide (potassium salt) is formulated using co-solvents such as PEG300 and Tween 80. A representative protocol includes:

-

Dissolve the compound in DMSO to create a master liquid.

-

Sequentially add PEG300 (30%), Tween 80 (5%), and ddHO, ensuring clarity at each step.

| Form | Temperature | Stability Duration |

|---|---|---|

| Lyophilized powder | -20°C | ≥4 years |

| DMSO stock (10 mg/mL) | -20°C | ≤1 month |

| Aqueous solution | 4°C | ≤24 hours |

Analytical Methods for Quality Control

While synthetic pathways for glyburide (potassium salt) are proprietary, quality control relies on advanced chromatographic techniques. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) validates purity and identifies degradation products. Parameters include:

-

Column : C18 reverse-phase (2.1 × 50 mm, 3.5 μm).

-

Mobile phase : Gradient of ammonium acetate (5 mM, pH 5.0) and methanol.

Challenges and Optimization Strategies

Solubility Limitations

The compound’s hydrophobicity necessitates solvent optimization. Strategies include:

Análisis De Reacciones Químicas

Tipos de reacciones

La glibúrida (sal de potasio) experimenta varias reacciones químicas, que incluyen:

Oxidación: La glibúrida puede oxidarse en condiciones específicas, lo que lleva a la formación de sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la glibúrida en sus correspondientes derivados de amina.

Sustitución: La glibúrida puede sufrir reacciones de sustitución nucleófila, particularmente en la porción de sulfonilurea.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se emplean comúnmente.

Principales productos formados

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados de amina.

Sustitución: Varios derivados de sulfonilurea sustituidos.

Aplicaciones Científicas De Investigación

La glibúrida (sal de potasio) tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La glibúrida (sal de potasio) ejerce sus efectos uniéndose e inhibiendo los canales de potasio sensibles a ATP (K_ATP) en las células beta pancreáticas . Esta inhibición conduce a la despolarización de la membrana celular, la apertura de los canales de calcio dependientes del voltaje y, como resultado, un aumento de la secreción de insulina . El principal objetivo molecular es la subunidad del receptor de sulfonilurea 1 (SUR1) del canal K_ATP .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of Glyburide with Other Sulfonylureas

- Glimepiride: Shares structural similarity with glyburide (both are arylsulfonylureas) and demonstrates comparable hepatotoxicity .

- Gliclazide : Unlike glyburide, it lacks myocardial KATP channel effects, reducing cardiovascular risks .

Pharmacological Effects

NLRP3 Inflammasome Inhibition: Glyburide indirectly inhibits NLRP3 by blocking KATP channels, reducing IL-1β secretion .

This contrasts with newer sulfonylureas like gliclazide, which lack cardiac KATP activity .

Pharmacokinetic and Environmental Profiles

Table 2: Environmental Removal Rates of Sulfonylureas in Wastewater

| Compound | Urban WWTP Removal (%) | Rural WWTP Removal (%) |

|---|---|---|

| Glyburide | 35.6 | 37.6 |

| Glimepiride | 52.3 | 26.8–36.1 |

Glyburide exhibits lower removal efficiency compared to glimepiride in urban wastewater treatment plants (WWTPs), indicating environmental persistence .

Selectivity in KATP Channel Modulation

This specificity contrasts with non-selective KATP blockers like charybdotoxin .

Actividad Biológica

Glyburide (potassium salt), also known as glibenclamide, is a second-generation sulfonylurea primarily used in the management of type 2 diabetes mellitus. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and various therapeutic applications. This article delves into the biological activity of glyburide, supported by data tables and relevant research findings.

Target and Mode of Action

Glyburide exerts its effects by binding to and inhibiting ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. Specifically, it targets the sulfonylurea receptor 1 (SUR1), leading to the closure of these channels. This closure results in an increase in intracellular potassium and calcium ion concentrations, which stimulates insulin secretion from the beta cells, thereby reducing blood glucose levels .

Biochemical Pathways

The activation of insulin secretion involves several biochemical pathways:

- Inhibition of K_ATP Channels : Glyburide's binding to SUR1 prevents potassium efflux, causing depolarization of the beta cell membrane.

- Calcium Influx : The depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell, which further promotes insulin release .

Pharmacokinetics

Glyburide is characterized by a relatively long duration of action, typically administered once daily. It is approximately 50% excreted in urine and 50% in feces . The pharmacokinetic profile includes:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver.

- Half-life : Approximately 10 hours, allowing for sustained effects on blood glucose levels.

Effects on Diabetes Management

Glyburide has been extensively studied for its role in managing type 2 diabetes. A significant study demonstrated that glyburide effectively lowers blood glucose levels while increasing hepatic enzyme activities such as glutathione-S-transferase (GST) and glucose-6-phosphate dehydrogenase (G6PDH) .

Neuroprotective Properties

Recent research indicates that glyburide may possess neuroprotective properties beyond its antidiabetic effects. In preclinical models of cerebral ischemia, glyburide infusion significantly reduced brain swelling and mortality rates associated with stroke . For example:

- Model Study : In a rat model with malignant infarction, glyburide reduced brain tissue water content by two-thirds and decreased mortality from 67% to 5% when administered at critical time points post-occlusion .

Renal Effects

Studies have shown that glyburide influences renal function by inhibiting sodium and potassium transport in renal tubules. It blocks potassium recycling across the apical membrane of the thick ascending limb of Henle's loop, which can affect electrolyte balance .

Glyburide in Melioidosis

A notable observational study highlighted the impact of glyburide on patients with melioidosis, a severe bacterial infection. Diabetic patients taking glyburide exhibited improved survival rates compared to those not on the medication. The study found differential expression of immune-related genes in patients taking glyburide, suggesting an anti-inflammatory effect that may enhance survival during severe infections .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Insulin Secretion | Stimulates insulin release by closing K_ATP channels in beta cells. |

| Neuroprotection | Reduces brain swelling and mortality in ischemic models. |

| Renal Function | Inhibits Na+ and K+ transport in renal tubules. |

| Anti-inflammatory | Modulates immune response in infections like melioidosis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.